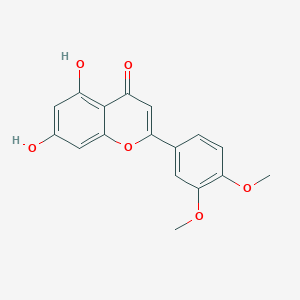

4'-Methylchrysoeriol

説明

The Broad Academic Landscape of Flavonoids and Their Biological Significance

Flavonoids are a large and diverse class of polyphenolic compounds found in various plants, including fruits, vegetables, grains, and tea. nih.gov They are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant. e3s-conferences.orgwikipedia.org Instead, they fulfill a variety of crucial ecological roles. wikipedia.orgfrontiersin.org In plants, flavonoids contribute to flower and fruit pigmentation to attract pollinators, protect against UV radiation, and act as defense compounds against pathogens and herbivores. e3s-conferences.orgfrontiersin.org

From a human health perspective, flavonoids are renowned for their beneficial effects, which are largely attributed to their antioxidant and anti-inflammatory properties. nih.govmdpi.com They have been shown to modulate key cellular enzyme functions and are potent inhibitors of enzymes like cyclo-oxygenase and lipoxygenase. nih.gov The broad spectrum of their biological activities includes anticancer, antimalarial, antiviral, and neuroprotective effects. mdpi.com Epidemiological studies suggest that a diet rich in flavonoids is associated with a reduced risk of various chronic diseases, such as cardiovascular disease and certain types of cancer. mdpi.com

Flavonoids are structurally based on a fifteen-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org They are classified into several subclasses based on their chemical structure, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins.

Contextualizing Chrysoeriol (B190785) and its Methylated Derivatives in Modern Phytochemistry

Chrysoeriol, chemically known as 4'-Methylchrysoeriol, is a flavone (B191248) and a 3'-O-methylated derivative of the flavonoid luteolin (B72000). nih.govwikipedia.org Methylation is a common modification of flavonoids in plants, and this process can significantly alter their biological properties. In modern phytochemistry, there is a growing interest in these methylated flavonoids due to their enhanced metabolic stability and bioavailability compared to their non-methylated counterparts.

This compound has been isolated from a variety of plant sources, including tropical medicinal plants like Coronopus didymus, as well as in species such as Capsicum, Artemisia, and Medicago sativa. nih.govglpbio.com Its presence in these plants underscores its role in traditional medicine and provides a basis for scientific investigation into its pharmacological properties.

The methylation at the 4'-position of the B-ring is a key structural feature that influences its biological activity. Research has shown that this modification can impact its antioxidant, anti-inflammatory, and anticancer potential. taylorandfrancis.com The study of this compound and other methylated flavones is a significant area of focus in the quest to understand the structure-activity relationships of flavonoids and to identify novel therapeutic agents from natural sources.

Current Research Trajectories and Emerging Perspectives for this compound Investigations

Current research on this compound is multifaceted, exploring its potential applications in various fields of health and medicine. A significant portion of this research is centered on its anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Research: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human lung carcinoma. It has been shown to induce autophagy and cell cycle arrest in cancer cells. caymanchem.com Research is ongoing to elucidate the precise molecular mechanisms underlying its anticancer activity, with studies pointing towards its ability to modulate signaling pathways such as the MAPK/ERK pathway.

Anti-inflammatory and Immunomodulatory Effects: this compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism appears to involve the inhibition of key inflammatory signaling pathways, including NF-κB and AP-1. nih.gov These findings suggest its potential as a therapeutic agent for inflammatory conditions.

Antioxidant Activity: The antioxidant properties of this compound are also a key area of investigation. It has been shown to be a potent antioxidant, capable of inhibiting lipid peroxidation. glpbio.com Research suggests that it can protect cells from oxidative stress by activating the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. nih.govmdpi.com This activity is linked to its ability to mitigate mitochondrial dysfunction caused by oxidative damage. nih.gov

Biosynthesis and Biotechnological Production: While this compound is naturally occurring, its abundance in plants can be limited. mdpi.com Therefore, researchers are exploring biotechnological approaches for its sustainable production. This includes the use of recombinant microorganisms to biosynthesize this compound from more readily available precursors like luteolin. mdpi.com The biosynthetic pathway of this compound and related flavonoids is being elucidated, which could pave the way for metabolic engineering of plants or microbes to enhance its production. researchgate.netresearchgate.net

Emerging perspectives for this compound research include its potential neuroprotective effects and its role in cardiovascular health. nih.gov As research continues to unravel the diverse biological activities of this methylated flavone, it is poised to become an increasingly important compound in the development of new therapeutic strategies.

| Research Area | Key Findings |

| Anticancer | Induces autophagy and cell cycle arrest in cancer cells. caymanchem.com |

| Modulates the MAPK/ERK signaling pathway. | |

| Anti-inflammatory | Inhibits the production of PGE2 and COX-2. nih.gov |

| Attenuates NF-κB and AP-1 signaling pathways. nih.gov | |

| Antioxidant | Potent inhibitor of lipid peroxidation. glpbio.com |

| Activates the Nrf2 signaling pathway and protects against mitochondrial dysfunction. nih.govmdpi.com | |

| Biosynthesis | Can be produced in recombinant E. coli from luteolin. mdpi.com |

| Biosynthetic pathway involves O-methylation of luteolin. mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOMULCAJQEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197043 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-12-3 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Advanced Biosynthetic Pathways of 4 Methylchrysoeriol

Diverse Phytogeographical Distribution and Botanical Sources

Identification and Isolation from Specific Plant Taxa

4'-Methylchrysoeriol has been isolated and identified from a range of plant taxa, highlighting its widespread, yet specific, distribution in the plant kingdom. Research has documented its presence in the following species:

Coronopus didymus : This tropical plant is a known source of the natural flavonoid chrysoeriol (B190785), from which this compound is derived. glpbio.com Coronopus didymus, commonly known as lesser swine-cress, is a plant with an unpleasant smell and is often found in disturbed areas like roadsides and gardens. gbif.org

Capsicum sp. : Various species of pepper are recognized for their rich content of bioactive compounds, including flavonoids. nih.gov The concentration and composition of these compounds can vary significantly between different varieties of Capsicum. scione.compensoft.netresearchgate.netmdpi.com

Eurya ciliata Merr. : Chrysoeriol, the precursor to this compound, has been isolated as a primary constituent from the methanol (B129727) extract of the dried leaves of this plant. nih.gov

Eremosparton songoricum (Litv.) Vass. : This genus of flowering plants, belonging to the legume family Fabaceae, is found in Eurasia, from the Caucasus and southern European Russia through Central Asia to Xinjiang. wikipedia.org

Medicago sativa L. : Commonly known as alfalfa, this perennial forage crop is cultivated worldwide and has been found to contain chrysoeriol glycosides in its aerial parts. nih.govtropicalforages.infofeedipedia.org

Phlomis nissolii L. : This species is part of the large Phlomis genus (Jerusalem sage), which is native to the Mediterranean region, extending east across Central Asia to China. nih.govnih.govwikipedia.orgphoenixperennials.comgardenersworld.com

Calea ternifolia : Known as the "dream herb," this medicinal plant, native to Mexico and Central America, contains a variety of flavonoids. utoronto.cawikipedia.orgresearchgate.nethealthline.comanimamundiherbals.com

Below is a table summarizing the botanical sources of this compound and its precursor, chrysoeriol.

| Plant Taxon | Common Name | Family | Part(s) Containing Compound |

| Coronopus didymus | Lesser Swine-cress | Brassicaceae | Not specified |

| Capsicum sp. | Pepper | Solanaceae | Fruits |

| Eurya ciliata Merr. | Pentaphylacaceae | Leaves | |

| Eremosparton songoricum (Litv.) Vass. | Fabaceae | Not specified | |

| Medicago sativa L. | Alfalfa | Fabaceae | Aerial parts |

| Phlomis nissolii L. | Jerusalem Sage | Lamiaceae | Not specified |

| Calea ternifolia | Dream Herb | Asteraceae | Not specified |

Factors Influencing Natural Variability in Compound Concentration and Yield in Plant Extracts

The concentration and yield of this compound and other secondary metabolites in plants are not static. They are influenced by a complex interplay of genetic (endogenous) and environmental (exogenous) factors. researchgate.net

Endogenous Factors:

Genotype: The genetic makeup of a plant is a primary determinant of its capacity to produce certain compounds. researchgate.net Different cultivars or varieties within the same species can exhibit significant variations in their phytochemical profiles. scione.comekb.eg

Plant Age and Development Stage: The concentration of secondary metabolites can change as the plant matures. researchgate.net For instance, the timing of harvest can significantly impact the yield and quality of the extracted compounds. ciheam.org

Exogenous Factors:

Light: Light intensity, duration (photoperiod), and quality (spectrum) are crucial environmental cues that regulate the biosynthesis of flavonoids and other phytochemicals. mdpi.commaxapress.com Increased light intensity can often lead to the accumulation of these compounds. maxapress.com

Temperature: Temperature stress, both high and low, can induce significant changes in plant metabolism, affecting the production of secondary metabolites. mdpi.com Each plant species has an optimal temperature range for growth and metabolite production. nih.gov

Water Availability: Drought stress can be a significant factor influencing the production of secondary metabolites. utas.edu.au

Soil Conditions: The pH and nutrient composition of the soil can affect nutrient availability and, consequently, the plant's metabolic processes, including the synthesis of flavonoids. nih.gov Salinity is another soil factor that can impact secondary metabolite production. ciheam.orgmaxapress.com

Geographical Location: Factors such as altitude and latitude can influence the environmental conditions a plant is exposed to, thereby affecting its chemical composition. researchgate.net

The following table outlines the key factors that can influence the natural variability of this compound concentration in plants.

| Factor Category | Specific Factor | Effect on Compound Concentration |

| Endogenous | Genotype | Determines the potential for compound synthesis. |

| Plant Age | Concentration can vary with the developmental stage. | |

| Exogenous | Light (Intensity, Duration, Quality) | Can stimulate the production of flavonoids. |

| Temperature | Both heat and cold stress can alter metabolite levels. | |

| Water Availability (Drought) | Can influence the synthesis of secondary metabolites. | |

| Soil (pH, Nutrients, Salinity) | Affects nutrient uptake and overall plant metabolism. | |

| Geographical Location (Altitude, Latitude) | Influences the overall growing environment. |

Enzymatic and Metabolic Pathways for Flavone (B191248) Biosynthesis

Flavonoids, including this compound, are synthesized through the phenylpropanoid pathway. wikipedia.orgfrontiersin.org This intricate metabolic route involves a series of enzymatic reactions that convert primary metabolites into a diverse array of secondary compounds.

Mechanisms of Flavone Synthase I and Flavone Synthase II in C2-C3 Desaturation

A key step in the formation of flavones is the introduction of a double bond between the C2 and C3 carbons of the C-ring of a flavanone (B1672756) precursor. This desaturation reaction is catalyzed by a class of enzymes known as flavone synthases (FNS). mdpi.comresearchgate.net Interestingly, two distinct types of FNS have been identified in plants, each with a different catalytic mechanism:

Flavone Synthase I (FNS I): This enzyme is a soluble dioxygenase that is dependent on 2-oxoglutarate. researchgate.netresearchgate.net It is believed to directly convert flavanones to flavones. researchgate.net To date, FNS I has primarily been found in members of the Apiaceae family. researchgate.netoup.com

Flavone Synthase II (FNS II): This enzyme is a membrane-bound cytochrome P450 monooxygenase. researchgate.netnih.gov FNS II is more widespread in the plant kingdom than FNS I. oup.com The catalytic mechanism of FNS II can vary between plant species. Some FNS II enzymes directly convert flavanones to flavones, similar to FNS I. oup.com Others, particularly in legumes, first convert the flavanone to a 2-hydroxyflavanone (B13135356) intermediate, which is then thought to be dehydrated to form the flavone. mdpi.comoup.com

Sequential Biotransformations from Chalcones to Flavones

The biosynthesis of flavones is a multi-step process that begins with the formation of a chalcone (B49325) scaffold. frontiersin.orgnih.gov Here is a simplified overview of the key transformations:

Chalcone Synthesis: The pathway starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). mdpi.comnih.gov This produces a naringenin (B18129) chalcone. encyclopedia.pub

Isomerization to Flavanone: The open-chain chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to form the three-ringed flavanone structure, such as naringenin. encyclopedia.pub

Conversion to Flavone: The flavanone then serves as the substrate for either FNS I or FNS II, which introduces the C2-C3 double bond to yield a flavone, such as apigenin (B1666066) from naringenin. mdpi.comnih.govencyclopedia.pub

The resulting flavone can then undergo further modifications, such as methylation, to produce compounds like chrysoeriol and subsequently this compound.

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Methylchrysoeriol

Established Chemical Synthesis Strategies for Flavone (B191248) Scaffolds

The construction of the flavone core can be achieved through several well-established synthetic routes. up.pt These methods often involve the formation of a key intermediate, which then undergoes cyclization to yield the final flavone structure.

Oxidative Cyclization of Chalcones

A prominent and widely applied method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones. mdpi.comchemijournal.com This approach mimics the biosynthetic pathway of flavonoids in plants. mdpi.com The reaction typically involves the formation of a chalcone (B49325) intermediate, which is then subjected to an oxidizing agent to induce cyclization and form the flavone ring. chemijournal.comrsc.org Various reagents and conditions have been employed for this transformation, including iodine in dimethyl sulfoxide (B87167) (DMSO), selenium dioxide, and palladium catalysts. chemijournal.comrsc.orgnih.gov The reaction can be enhanced using microwave irradiation, which often leads to shorter reaction times and improved yields. nih.govnepjol.info

The general mechanism can proceed through two main pathways. One involves an intramolecular oxa-Michael addition to form a flavanone (B1672756), which is subsequently oxidized to the flavone. chemijournal.com Alternatively, the chalcone can undergo oxidation followed by cyclization. rsc.org

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones. up.ptwikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. wikipedia.orgchemistry-reaction.comyoutube.com This diketone is then cyclized under acidic conditions to afford the flavone scaffold. up.ptrsc.org The process is known for its versatility and has been utilized in the synthesis of a wide array of flavone derivatives. researchgate.net

The key steps of the Baker-Venkataraman rearrangement are:

Formation of a 2-acyloxyacetophenone from a 2-hydroxyacetophenone. rsc.org

Base-catalyzed intramolecular acyl transfer to form a 1,3-diketone. wikipedia.orgyoutube.com

Acid-catalyzed cyclization and dehydration to yield the flavone. rsc.org

Allan-Robinson Condensation

The Allan-Robinson condensation provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides. biomedres.uswikipedia.orgbiomedres.us This reaction proceeds by heating the reactants, often in the presence of the sodium salt of the corresponding aromatic acid. researchgate.net The mechanism involves an initial acylation of the phenolic hydroxyl group, followed by a base-catalyzed cyclization and subsequent dehydration to form the flavone ring system. wikipedia.org A variation of this method, known as the Wheeler modification, involves the initial formation of a 2-benzoyloxyacetophenone, which is then cyclized. mdpi.com

Mentzer Synthesis

The Mentzer synthesis is another valuable method for the preparation of flavones. mdpi.commdpi.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester at high temperatures or under microwave irradiation. mdpi.commdpi.org The reaction can be performed without a solvent, although the use of ionic liquids has been shown to enhance the reaction rate and yield. mdpi.org This method offers a straightforward approach to the flavone core, particularly for the synthesis of chrysin (B1683763) and its derivatives. researchgate.netmdpi.org

| Synthetic Method | Starting Materials | Key Intermediate | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Oxidative Cyclization of Chalcones | 2'-Hydroxychalcones | Flavanone (in some pathways) | Oxidizing agents (e.g., I₂, SeO₂, Pd catalysts), often with microwave irradiation | Mimics biosynthetic pathway, versatile |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenones, Acyl chlorides/anhydrides | 1,3-Diketone | Base-catalyzed rearrangement followed by acid-catalyzed cyclization | Reliable, high-yielding, versatile |

| Allan-Robinson Condensation | o-Hydroxyaryl ketones, Aromatic anhydrides | - | High temperature, often with a basic catalyst | Direct, one-pot synthesis |

| Mentzer Synthesis | Phenols, β-Ketoesters | - | High temperature or microwave irradiation, can be solvent-free or use ionic liquids | Simple, good for certain flavone derivatives |

Stereoselective Synthesis and Chiral Derivatization of 4'-Methylchrysoeriol

The introduction of chirality into flavonoid structures has gained significant attention due to the often-observed differences in biological activity between enantiomers. researchgate.netnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess, which is crucial for developing compounds with specific pharmacological profiles.

Development of Enantiomerically Pure Chiral Flavone Analogues

The synthesis of enantiomerically pure flavone analogues can be achieved through several strategies. One common approach is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.com Another powerful method is asymmetric catalysis, which employs a chiral catalyst to favor the formation of one enantiomer over the other. dntb.gov.ua

For flavones, which are planar and achiral, chirality is introduced through derivatization, often by attaching a chiral moiety to the flavone scaffold. nih.gov A study on the synthesis of chiral derivatives of this compound involved coupling the flavone with enantiomerically pure amino acids, such as L- and D-tryptophan. up.pt This creates diastereomeric products that can be separated and studied for their distinct biological properties.

The process of creating these chiral derivatives often involves:

Synthesis of the parent flavone, this compound.

Functionalization of the flavone to introduce a reactive group, such as a carboxylic acid.

Coupling of the functionalized flavone with a chiral amine or alcohol using standard peptide coupling reagents or other condensation methods.

Utilization of Chiral Xanthone (B1684191) Derivatives as Synthetic Precursors

The development of novel chiral flavone derivatives has been significantly influenced by advancements in the study of other heterocyclic compounds, particularly chiral xanthone derivatives (CDXs). up.ptsemanticscholar.org The established relationship between chirality and biological activity in medicinal chemistry has spurred research into enantiomerically pure compounds. semanticscholar.orgnih.gov Within this context, chiral derivatives of xanthones have been identified as possessing noteworthy biological activities, including enantioselective anti-inflammatory and antitumor properties. semanticscholar.orgresearchgate.net

The demonstrated success of CDXs in exhibiting enantioselectivity against human tumor cell lines has provided a strategic blueprint for the synthesis of new chiral flavones. up.pt For instance, research on enantiomeric chiral xanthone derivatives has shown that the stereochemistry, in addition to the nature and position of substituents on the xanthone scaffold, plays a critical role in their biological effects. up.pt This principle of leveraging established bioactive chiral scaffolds as templates has been a key driver in the enantioselective synthesis of flavonoids. The goal is to introduce chiral centers into the flavone structure, inspired by the enhanced pharmacological effects observed in CDXs, thereby creating new derivatives with potentially improved and stereospecific bioactivity. up.pt

Application of Chiral Amino Esters (e.g., L-tryptophan, D-tryptophan) in Enantioselective Approaches

A key strategy in the enantioselective synthesis of this compound derivatives involves the use of chiral building blocks from the "chiral pool," such as amino acids. nih.govresearchgate.net This approach has been successfully applied to generate enantiomerically pure derivatives by coupling the flavone scaffold with specific amino esters. up.pt The synthesis of chiral derivatives of this compound, also referred to as LuMe in some literature, provides a clear example of this methodology. up.pt

The synthesis begins with the preparation of the parent flavone, this compound (LuMe), which can be achieved through methods like the thermal cyclocondensation of phloroglucinol (B13840) and ethyl 3,4-dimethoxybenzoylacetate. up.pt This is followed by a series of reactions to create a carboxylic acid derivative suitable for coupling. A Williamson ether synthesis is performed, followed by hydrolysis of the resulting methyl ester to yield an acid derivative (LuMe-Ac). up.pt

The crucial enantioselective step involves coupling this acid derivative with the two enantiomers of tryptophan methyl ester. up.pt This reaction results in the formation of the two pure enantiomeric derivatives, LuMe-LTrp and LuMe-DTrp, in moderate to good yields. up.pt This method highlights the successful application of chiral amino esters in creating distinct, enantiomerically pure flavone derivatives for further biological evaluation. up.ptnih.gov

Table 1: Synthesis Scheme for Chiral Derivatives of this compound

| Step | Precursor(s) | Reaction | Product |

| 1 | Phloroglucinol + Ethyl 3,4-dimethoxybenzoylacetate | Thermal Cyclocondensation | This compound (LuMe) |

| 2 | This compound (LuMe) | Williamson Ether Synthesis | Ester Derivative (LuMe-Es) |

| 3 | Ester Derivative (LuMe-Es) | Hydrolysis | Acid Derivative (LuMe-Ac) |

| 4 | Acid Derivative (LuMe-Ac) + L-tryptophan methyl ester | Amide Coupling | LuMe-LTrp |

| 5 | Acid Derivative (LuMe-Ac) + D-tryptophan methyl ester | Amide Coupling | LuMe-DTrp |

Novel Derivatization Strategies for Modulating Bioactivity and Targeting Specific Pathways

The derivatization of this compound is a strategic approach aimed at modulating its inherent biological activity and directing it towards specific cellular pathways. The introduction of chiral moieties, such as L- and D-tryptophan, is a primary strategy based on the principle that enantiomers of a molecule can exhibit different biological and pharmacological activities. up.ptnih.gov This enantioselectivity can be crucial for targeting specific enzymes or receptors within the body.

The parent compound, this compound, is a known potent inhibitor of cytochrome P450 enzymes, particularly human P450 1B1, with a reported IC50 value of 19 nM. targetmol.comutah.edu Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism and the synthesis of various molecules. utah.edu By creating derivatives, researchers aim to enhance or modify this inhibitory activity, potentially increasing selectivity for specific P450 isoforms or targeting other cellular machinery.

The strategy of conjugating flavonoids with amino acids is designed to create hybrid molecules that may possess improved properties. mdpi.com For example, acylation is a technique expected to increase penetration through cell membranes. semanticscholar.org Similarly, attaching amino acid residues can influence the molecule's solubility, transport, and interaction with biological targets. The development of these novel derivatives of this compound opens avenues to explore their effects on specific pathways, such as those regulated by cytochrome P450, and to evaluate their potential as selective modulators of cellular function. up.pttargetmol.com

Pharmacological and Biological Activities of 4 Methylchrysoeriol: In Depth Research

Antineoplastic and Anticancer Research Initiatives

The flavone (B191248) 4'-Methylchrysoeriol has demonstrated notable potential as an anticancer agent. up.pt Its therapeutic promise stems from a range of biochemical and pharmacological activities, including antitumor effects. up.pt

In Vitro Cytotoxic and Antiproliferative Efficacy Against Diverse Tumor Cell Lines (e.g., cervical, human lung, colon carcinoma)

While specific studies on this compound's cytotoxic effects on cervical, human lung, and colon carcinoma cell lines are not extensively detailed in the provided search results, the broader family of flavones, to which it belongs, has shown significant anticancer activity against these types of cancer. For instance, the related flavone chrysoeriol (B190785) has exhibited significant anticancer activity against cervical, human lung, and colon cancer cell lines. nih.gov This suggests a potential area for further investigation into the specific efficacy of this compound against these and other tumor cell lines. Research on other natural compounds has demonstrated methodologies for assessing cytotoxic activity, such as using MTT cell proliferation assays against various cancer cell lines, which could be applied to this compound. nih.govnih.govrevistabionatura.com

Table 1: In Vitro Cytotoxicity of Related Flavonoids Against Various Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Chrysoeriol | Human lung cancer (A549) | Significant antiproliferative activity (IC50 = 15 µM) | nih.gov |

| Chrysoeriol | Cervical cancer cells | Anticancer activity | nih.gov |

In Vivo Tumor Growth Inhibition Studies

Detailed in vivo studies specifically investigating the tumor growth inhibition potential of this compound are not explicitly available in the provided research. However, the parent compound, chrysoeriol, has been shown to inhibit tumor growth in vivo at a dosage of 50 mg/Kg. nih.gov This provides a strong rationale for conducting similar preclinical studies with this compound to evaluate its efficacy in animal models. jax.orgfrontiersin.org Such studies are crucial for determining the therapeutic potential of a compound before it can be considered for further development. elifesciences.orgnih.gov

Computational Approaches in Anticancer Drug Discovery (e.g., in silico molecular docking)

Computational methods like molecular docking are valuable tools in predicting the interaction between a small molecule and a protein target. nih.govchemmethod.commdpi.comrsc.org For this compound, molecular docking studies have been performed, and it has been identified as a potent inhibitor of cytochrome P450 enzymes, with an IC50 of 19 nM for human P450 1B1-dependent EROD. targetmol.com This inhibition of cytochrome P450, which can be involved in the metabolism of carcinogens, represents a potential mechanism for its anticancer activity. targetmol.com Further in silico studies could explore its binding affinity to other key cancer-related targets, such as receptor tyrosine kinases or proteins involved in cell cycle regulation and apoptosis. nih.govtargetmol.comnih.gov

Anti-inflammatory Mechanistic Investigations

Flavonoids, as a class of compounds, are recognized for their anti-inflammatory properties, and this compound is no exception. up.ptnih.gov These compounds can modulate various inflammatory signaling pathways and have shown efficacy in preclinical models of inflammation. nih.govnih.govasianjpr.comijpsr.com

Modulation of Pro-inflammatory Signaling Pathways in Cellular Models

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. nih.govajol.infofrontiersin.org These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgnih.gov While direct evidence for this compound's modulation of these specific pathways is not detailed, the known activities of related flavones strongly suggest this as a likely mechanism. nih.gov For example, the parent compound luteolin (B72000) has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway and cytokine production. nih.gov Studies on other natural compounds have demonstrated the ability to decrease the production of pro-inflammatory mediators and NF-κB activation in cellular models like LPS-stimulated RAW 264.7 macrophages. mdpi.com

Table 2: Pro-inflammatory Mediators Modulated by Flavonoids

| Flavonoid Family | Modulated Mediators | Signaling Pathways | Reference |

|---|

Amelioration of Inflammatory Conditions in Preclinical Models (e.g., acute skin inflammation, acute kidney injury)

The therapeutic potential of flavonoids in treating inflammatory conditions has been demonstrated in various preclinical animal models. nih.govasianjpr.comijpras.com For instance, the related compound chrysoeriol has been shown to ameliorate acute skin inflammation and exhibit reno-protective effects against acute kidney injury in animal models. nih.gov These findings provide a strong basis for investigating the in vivo anti-inflammatory efficacy of this compound in similar models of acute and chronic inflammation. nih.govasianjpr.com The use of established models, such as croton oil-induced ear edema or carrageenan-induced paw edema, would be valuable in assessing its potential as an anti-inflammatory agent. asianjpr.com

Antioxidant Capacity and Reactive Oxygen Species Scavenging Research

Flavonoids are well-regarded for their antioxidant properties, which are largely attributed to their molecular structure. up.pt These compounds can act as scavengers of free radicals, effectively neutralizing the harmful reactive oxygen species (ROS) that are byproducts of normal metabolism. caymanchem.comebi.ac.uknih.gov An overabundance of ROS can lead to oxidative stress, a condition implicated in the development of numerous diseases. caymanchem.com Therefore, substances with the ability to counteract ROS are of significant therapeutic interest.

The antioxidant potential of flavonoids is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com While specific data for this compound is emerging, studies on plant extracts rich in related flavonoids provide insight into its potential capacity. For instance, hydroalcoholic extracts from three different cultivars of Dracocephalum moldavica, a plant known to contain various flavonoids, have demonstrated significant antioxidant activity. mdpi.com The half-maximal inhibitory concentration (IC50) values in the DPPH assay for these extracts were found to be in a narrow range, indicating potent radical-scavenging capabilities. mdpi.com A strong positive correlation was observed between the antioxidant activity of these extracts and their total content of phenolic acids and polyphenols. mdpi.com

Closely related compounds also exhibit robust antioxidant effects. Chrysoeriol, which differs from this compound only by a hydroxyl group instead of a methoxy (B1213986) group at the 4' position, shows potent antioxidant activity and is a known inhibitor of lipid peroxidation. glpbio.comchemsrc.com Similarly, Diosmetin, another related flavone, and its glycoside derivatives are recognized for their antioxidant properties. nih.govmedchemexpress.combiocrick.com The antioxidant activity of these compounds underscores the potential of this compound as a valuable antioxidant agent.

| Cultivar | IC50 (µg/mL) |

|---|---|

| Cultivar 1 | 35.542 ± 0.043 |

| Cultivar 2 | 38.733 ± 0.095 |

| Cultivar 3 | 40.901 ± 0.161 |

Antimicrobial Spectrum and Efficacy Studies

The antimicrobial properties of flavonoids are a significant area of pharmacological research. up.pt These natural compounds have shown potential in combating a range of pathogenic microorganisms, including both bacteria and fungi.

Research has demonstrated that flavonoids can exert notable antibacterial effects. Studies on Chrysoeriol, a compound structurally similar to this compound, have provided specific data on its efficacy against various bacterial strains. caymanchem.com It has shown activity against both Gram-positive and Gram-negative bacteria. caymanchem.com The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for Chrysoeriol against several key pathogens. caymanchem.com For example, it is particularly effective against Staphylococcus aureus and Escherichia coli. caymanchem.com

Extracts from plants rich in flavonoids, such as Dracocephalum moldavica, have also been shown to possess significant antimicrobial potential, particularly against Gram-positive bacteria. mdpi.com The essential oil derived from this plant has demonstrated effectiveness against food-borne pathogens like Staphylococcus aureus, Escherichia coli, Salmonella Typhimurium, and Listeria monocytogenes. mdpi.comnih.gov Diosmetin is another related flavonoid that is reported to have antimicrobial activity. drugbank.com These findings suggest that this compound may also possess a broad spectrum of antibacterial activity.

| Bacterial Species | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | Positive | 1 |

| Bacillus subtilis | Positive | 1 |

| Staphylococcus aureus | Positive | 0.25 |

| Pseudomonas aeruginosa | Negative | 0.12 |

| Klebsiella pneumoniae | Negative | 0.25 |

| Escherichia coli | Negative | 0.06 |

In addition to antibacterial effects, certain flavonoids have been investigated for their potential to inhibit the growth of pathogenic fungi. Research on 7,3',4'-Tri-O-methylluteolin, a flavonoid related to this compound, has demonstrated its activity against several species of Candida, which are common causes of fungal infections in humans. medchemexpress.com This compound was found to be effective against Candida albicans, Candida krusei, and Candida glabrata, indicating a potential for a broad-spectrum antifungal effect within this class of molecules. medchemexpress.com While direct studies on the antifungal spectrum of this compound are not yet widely available, the activity of its analogues suggests it is a promising candidate for future antifungal research.

Neurobiological and Neuroprotective Research Applications

The potential for flavonoids to impact the central nervous system is an exciting frontier in medical research. up.pt Studies suggest these compounds may help prevent neurodegenerative diseases and enhance cognitive functions, largely through their antioxidant and anti-inflammatory actions. up.pt

Neurodegenerative diseases such as Alzheimer's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. nih.govmdpi.com Flavonoids are being explored as potential agents to counteract these processes. mdpi.com Research on total flavonoid extracts from Dracocephalum moldavica has shown significant neuroprotective effects in animal models. In rats with transient cerebral ischemia, pre-treatment with these flavonoids was found to mitigate brain oxidative stress, reduce neuronal apoptosis (programmed cell death), and lessen neurological deficits. journalarrb.com

Furthermore, in a rat model of sporadic Alzheimer's disease, extracts from D. moldavica were shown to alleviate cognitive dysfunction. nih.govdntb.gov.ua The protective mechanism appears to involve the modulation of multiple metabolic pathways that are disrupted in the disease state. nih.gov Studies also indicate that flavonoids from this plant can attenuate the toxicity induced by amyloid-beta peptides, which are a hallmark of Alzheimer's disease. tums.ac.ir These findings highlight the therapeutic potential of flavonoids, including by extension this compound, in preventing or slowing the progression of neurodegenerative conditions.

| Biochemical Marker | Effect of Ischemia/Reperfusion | Effect of DMTF Pre-treatment |

|---|---|---|

| GSH/GSSG Ratio | Significant Decrease | Attenuated Decrease |

| Antioxidant Enzyme Activities | Depletion | Attenuated Depletion |

| Malondialdehyde (MDA) Content | Increase | Attenuated Increase |

| Neuron Apoptosis | Increase | Attenuated Increase |

| Neurological Deficit Scores | Increase | Attenuated Increase |

Beyond neuroprotection, there is evidence to suggest that flavonoids may actively enhance cognitive functions like learning and memory. In a study involving mice with scopolamine-induced cognitive impairment, treatment with an extract from Dracocephalum moldavica was shown to reverse the deficits. tums.ac.ir The mechanism for this improvement was linked to the activation of the ERK-CREB signaling pathway in the hippocampus, a critical brain region for memory formation. tums.ac.ir Although this research was conducted on a plant extract, it points to the potential of its constituent flavonoids, such as this compound, to positively modulate the molecular architecture of memory and learning. up.pt The exploration of specific flavonoids for cognitive enhancement remains a promising avenue for developing novel therapies to improve mental performance.

Therapeutic Potential in Specific Neurological Disorders (e.g., Parkinson's disease)

While direct studies on this compound for Parkinson's disease are not extensively documented in the provided search results, the broader class of compounds to which it belongs, flavonoids, has shown significant neuroprotective potential. nih.gov Flavonoids are known to exert their effects by protecting neurons from neurotoxin-induced injury and suppressing neuroinflammation. nih.gov These actions are critical in the context of neurodegenerative diseases like Parkinson's, which is characterized by the progressive loss of dopamine-producing neurons. nih.govnih.govmdpi.com

Parkinson's disease is a movement disorder with symptoms such as tremors, rigidity, and slowness of movement, stemming from decreased dopamine (B1211576) levels in the brain. mdpi.comuthscsa.edu The neuroprotective strategies for such disorders often involve mitigating neuronal damage and improving brain function. nih.gov Phytoconstituents, including flavonoids, are recognized for their potential to suppress neurodegeneration and enhance cognitive functions. nih.gov Their mechanisms often involve inhibiting inflammatory processes and up-regulating cell survival proteins. nih.gov For instance, certain flavonoids have been shown to inhibit the activation of signaling pathways like JNK, which are involved in neuronal cell death. nih.gov

Metabolic Regulation and Antidiabetic Potential Exploration

The exploration of this compound in metabolic regulation, particularly in the context of diabetes, is an area of growing interest. Research into related flavonoids and polyphenols provides a basis for understanding its potential antidiabetic effects.

In Vitro and In Vivo Studies on Glucose Metabolism Modulation

Studies on various dietary polyphenols have demonstrated their ability to manage type II diabetes by influencing glucose metabolism. mdpi.com Flavonoids, as a class, have been shown to exert anti-hyperglycemic effects through several mechanisms, including the regulation of glucose absorption and the modulation of hepatic enzymes and lipid profiles. mdpi.com In vitro and in vivo studies are crucial for elucidating these mechanisms. For example, in vitro experiments can assess the direct effects of a compound on cellular glucose uptake and metabolism, while in vivo models, such as diabetic rats, allow for the evaluation of its systemic effects on blood glucose levels. mdpi.combiorxiv.org Activation of immune cells, for instance, is associated with increased glucose utilization, which is facilitated by the increased expression of glucose transporters. nih.gov

Investigations into Anti-hyperlipidemic Effects in Diabetic Models

Diabetic dyslipidemia is characterized by high levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol. nih.govescardio.org Many natural compounds with antidiabetic properties also exhibit anti-hyperlipidemic effects. nih.gov For instance, some herbal extracts have been shown to reduce total cholesterol, LDL, and triglycerides while increasing HDL in diabetic models. nih.gov The investigation into the anti-hyperlipidemic effects of this compound would likely involve animal models of diabetes, where changes in lipid profiles can be measured following treatment. ijmrhs.com

Cardiovascular System Modulatory Effects and Therapeutic Potential

The potential of this compound to modulate the cardiovascular system is another significant area of research. Mitochondrial dysfunction is a key factor in a variety of cardiovascular diseases (CVDs). mdpi.com Therapeutic strategies often target mitochondria to improve cardiovascular health. mdpi.com Small molecules that can induce cardiac regeneration are of particular interest. elifesciences.org Recent studies have identified drugs that can promote the proliferation of cardiomyocytes, improve left ventricular function, and reduce scar formation after cardiac injury in animal models. nih.gov While direct evidence for this compound is limited, the general approach to finding cardioprotective compounds involves screening for molecules that can positively influence cardiac cell survival and function.

Osteoprotective Activity Research

Osteoporosis, a disease characterized by an imbalance in bone remodeling, presents another potential therapeutic target for flavonoids. nih.gov Research has shown that certain phytoconstituents can enhance osteogenesis and improve bone strength. imrpress.com The mechanisms often involve the downregulation of factors that promote bone resorption and the enhancement of those that support bone formation. imrpress.com For example, some flavonoids have been found to increase the activity of alkaline phosphatase (ALP), a marker of osteoblast differentiation, and the expression of bone matrix proteins like osteocalcin. imrpress.com Studies on green tea catechins, a type of flavonoid, have demonstrated their ability to suppress osteoclast differentiation and reduce bone resorption. nih.gov

Anti-insecticidal Activity Studies

The insecticidal properties of plant-derived compounds are of great interest as potential alternatives to synthetic pesticides. entomoljournal.com Studies have shown that extracts from various plants containing flavonoids and other phytochemicals can be toxic to insects. entomoljournal.com For example, the leaf extract of Chromolaena odorata has demonstrated toxicity against the American cockroach, Periplaneta americana. entomoljournal.com The insecticidal activity of a compound is often evaluated through bioassays that measure mortality rates at different concentrations. nih.gov The mode of action can vary, with some compounds acting as neurotoxins by inhibiting enzymes like acetylcholinesterase, while others may disrupt growth and development. epa.govmdpi.com

Mechanisms of Action and Molecular Interactions of 4 Methylchrysoeriol

Elucidation of Cytochrome P450 Enzyme System Inhibition

Potent Inhibitory Activity Against Human P450 1B1 (e.g., EROD-dependent activity)

A noteworthy characteristic of 4'-Methylchrysoeriol is its potent and specific inhibitory action against human cytochrome P450 1B1 (CYP1B1). medchemexpress.comtargetmol.comglpbio.comchemsrc.comambeed.cn This has been demonstrated through its effect on 7-ethoxyresorufin-O-deethylase (EROD) activity, a common method for measuring the catalytic function of CYP1A1 and CYP1B1. nih.govpa2online.org Studies have reported a half-maximal inhibitory concentration (IC50) value of 19 nM for this compound on human P450 1B1-dependent EROD activity, highlighting its strong inhibitory potential. medchemexpress.comtargetmol.comglpbio.comchemsrc.comambeed.cn

Structure-Function Relationship Studies Governing CYP Inhibition

The inhibitory prowess of flavonoids like this compound is intricately linked to their chemical structure. nih.govnih.govresearchgate.net The number and placement of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of their interaction with P450 enzymes. nih.gov For instance, the presence of a 3',4'-dimethoxy group in the structure of this compound, when combined with a 5,7-dihydroxyflavone backbone, results in a potent inhibition of P450 1B1. nih.gov These structure-function relationship studies are vital for understanding the molecular basis of CYP inhibition and for the rational design of more selective and potent inhibitors. nih.gov

Implications for Drug-Drug Interactions and Drug Metabolism Research

The inhibition of cytochrome P450 enzymes by compounds like this compound can lead to significant drug-drug interactions. evotec.comnih.govnih.gov When a P450 enzyme is inhibited, the metabolism of other drugs that are substrates for that enzyme can be decreased, leading to elevated plasma concentrations and potentially increasing the risk of toxicity. evotec.commedsafe.govt.nznih.gov Therefore, understanding the inhibitory profile of this compound is crucial for predicting and managing potential adverse drug events, particularly in patients taking multiple medications. nih.goviu.edu This knowledge is also invaluable for drug metabolism research, aiding in the characterization of metabolic pathways and the development of new chemical entities with optimized pharmacokinetic properties. evotec.com

Detailed Cellular and Subcellular Pathway Modulation in Antineoplastic Contexts

Beyond its effects on drug metabolism, this compound exhibits significant antineoplastic properties by modulating key cellular and subcellular pathways involved in cancer development and progression.

Induction of Autophagy and Cell Cycle Arrest (e.g., Sub-G1/G0 phase arrest)

Research has shown that the related compound chrysoeriol (B190785) can induce autophagy in cancer cells. nih.gov Autophagy is a cellular process of self-digestion that can, under certain conditions, lead to cell death. This process is often intertwined with the cell cycle. nih.gov Chrysoeriol has been observed to cause cell cycle arrest at the sub-G1/G0 phase, which is indicative of apoptosis or programmed cell death. nih.gov This suggests that this compound may share similar mechanisms, representing a potential strategy for cancer therapy by halting cell proliferation and promoting cell death. mdpi.comoncotarget.com

Inhibition of Cellular Migration and Invasion

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. oncotarget.combmbreports.orgnih.govnih.govmdpi.com Studies on the parent compound, chrysoeriol, have demonstrated its ability to significantly inhibit the migration and invasion of lung cancer cells. nih.gov This inhibitory effect on cell motility is a crucial component of its anticancer activity, suggesting that this compound may also possess the ability to impede the metastatic spread of cancer. nih.govmdpi.com

Regulation of Key Signaling Pathways (e.g., p-p38 and p-ERK1/2 pathway inhibition)

This compound has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Specifically, the compound affects the phosphorylation status of p38 and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Studies have demonstrated that external stimuli can trigger the phosphorylation and subsequent activation of both ERK1/2 and p38 MAPKs. conicet.gov.ar The activation of these pathways is often dose- and time-dependent. conicet.gov.ar For instance, in certain cellular contexts, ERK1/2 activation increases with stimulus concentration, while p38 activation may peak at a lower concentration. conicet.gov.ar The temporal dynamics also vary, with maximal phosphorylation often observed within minutes of stimulation. conicet.gov.ar

In some systems, there appears to be a reciprocal relationship between the ERK and p38 pathways, where the inhibition of one can lead to the accentuation of the other. frontiersin.orgmdpi.com This crosstalk suggests a compensatory mechanism within the cell's signaling network. mdpi.com The inhibition of the ERK1/2 pathway has been linked to a decrease in the expression of genes associated with osteogenesis, highlighting the pathway's role in cellular differentiation. nih.gov The activation of ERK1/2 and p38 pathways can be influenced by various factors, including mechanical stress and extracellular calcium levels. conicet.gov.ar

Up-regulation of NFAT Transcriptional Pathways

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune response and the development of various cell types. davidson.edumdpi.com The activity of NFAT is primarily regulated by intracellular calcium levels. davidson.edu An increase in cytoplasmic calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins. ebi.ac.uknih.gov This dephosphorylation exposes a nuclear localization signal, facilitating NFAT's translocation into the nucleus, where it can bind to DNA and regulate the transcription of target genes. davidson.edumdpi.com

The NFAT signaling cascade is initiated by signals that mobilize intracellular calcium. ebi.ac.uk There are several isoforms of NFAT (NFATc1-c4) that are regulated by this calcium/calcineurin pathway. mdpi.com The regulation of NFAT is a tightly controlled process, with kinases such as GSK3 opposing the action of calcineurin to promote nuclear export. davidson.edumdpi.com The transcriptional activity of NFAT is crucial for a variety of cellular processes, including cell-cell interactions, apoptosis, and T-cell development. davidson.edu

Amplification of Intracellular Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.govols-bio.com While low levels of ROS act as important signaling molecules, excessive production can lead to oxidative stress and cellular damage. nih.gov The main sources of intracellular ROS include aerobic respiration, peroxisomal β-oxidation, and the activity of enzymes like NADPH oxidases. nih.gov

The amplification of intracellular ROS can be a deliberate strategy to induce cell death, particularly in cancer therapy. rsc.org This can be achieved by promoting ROS production and/or by weakening the cell's antioxidant defense systems. rsc.org High levels of intracellular ROS can trigger cell death through the activation of apoptotic pathways, including both mitochondrial-dependent and -independent mechanisms. nih.gov ROS can also act as second messengers in various signal transduction cascades, influencing processes like inflammation and immune responses. nih.gov For instance, ROS can trigger the expression of inflammatory mediators through the activation of transcription factors like NF-κB. nih.gov

Inhibition of NF-κB p65

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.org The most common form of NF-κB is a heterodimer of the p50 and p65 (also known as RelA) subunits. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org

Upon stimulation by various signals such as cytokines or pathogens, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. wikipedia.org This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. wikipedia.org The degradation of IκBα frees the NF-κB dimer, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, the p65 subunit can initiate the transcription of a wide array of genes involved in inflammation and cell survival. nih.gov Inhibition of the phosphorylation and nuclear translocation of the p65 subunit is a key mechanism for suppressing NF-κB-mediated inflammatory responses. nih.govamegroups.org Chrysoeriol, a related flavonoid, has been shown to inhibit the phosphorylation of the p65 subunit, thereby attenuating the inflammatory response. nih.gov

Role of Mitochondrial Pathway in Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. nih.gov There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. abcam.cn The mitochondrial pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress. mdpi.com

A key event in the mitochondrial pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. abcam.cn This permeabilization leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. abcam.cnmdpi.com One of the most critical of these factors is cytochrome c. abcam.cn In the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of ATP/dATP, forms a complex called the apoptosome. mdpi.com The apoptosome then activates caspase-9, an initiator caspase, which in turn activates downstream executioner caspases like caspase-3, leading to the dismantling of the cell. mdpi.com Another protein released from the mitochondria is the Apoptosis Inducing Factor (AIF), which can translocate to the nucleus and cause DNA fragmentation and chromatin condensation in a caspase-independent manner. wikipedia.org

Death Receptor 5 Promoter-Enhancing Activity

Death Receptor 5 (DR5), also known as TNFRSF10B, is a cell surface receptor that, upon binding to its ligand TRAIL, can initiate the extrinsic pathway of apoptosis. The expression of the TNFRSF10B gene can be regulated by various factors, including the activity of specific promoter and enhancer elements.

Certain long terminal repeats (LTRs) from endogenous retroviruses, such as LTR12, have been identified as regulators of pro-apoptotic genes, including TNFRSF10B. oncotarget.com The promoter activity of these LTRs can be influenced by epigenetic modifications like histone acetylation. oncotarget.com For example, treatment with histone deacetylase (HDAC) inhibitors has been shown to enhance LTR12 promoter activity, leading to increased levels of DR5 and subsequent cell death in certain cancer cells. oncotarget.com This suggests that compounds capable of modulating the activity of such enhancer elements could potentially sensitize cells to apoptosis. The transcription factor NF-Y has been shown to bind to these LTR12 elements, and its interaction can be increased by HDAC inhibitors. oncotarget.com Hypermethylated LTRs can also possess enhancer activity, although the binding of key transcription factors may be reduced compared to unmethylated sequences. nih.gov

Impact of Stereochemistry on Biological Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a compound's biological activity. uou.ac.innumberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral. uou.ac.in

The differential interaction of enantiomers with their biological targets can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. uou.ac.in This highlights the importance of stereoselectivity in drug design and development. numberanalytics.com The synthesis of enantiomerically pure compounds is often a key goal in medicinal chemistry to maximize therapeutic efficacy and minimize adverse effects. up.pt Research into chiral derivatives of flavonoids and other natural products aims to explore how stereochemistry influences their biological effects, such as antitumor activity. up.pt It has been demonstrated that the effects of some chiral derivatives on human tumor cell lines are dependent on their stereochemistry. up.pt

Advanced Analytical and Preclinical Research Methodologies for 4 Methylchrysoeriol Studies

Spectroscopic Techniques for Structural Characterization and Confirmation

The precise elucidation of the molecular structure of 4'-Methylchrysoeriol is fundamental to all subsequent research. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. libretexts.org It relies on the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. libretexts.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the types and numbers of protons and carbons present.

For more complex structural confirmation, two-dimensional (2D) NMR techniques are employed. up.pt Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are particularly crucial. up.pt HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), helping to piece together the carbon skeleton and the placement of substituents. HSQC, on the other hand, shows direct one-bond correlations between protons and the carbons they are attached to. Together, these techniques provide an unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound. up.pt The structural elucidation of synthesized derivatives of this compound has been successfully achieved using these spectroscopic methods. up.pt

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is essential for separating this compound from other compounds and for determining its purity, which is critical for accurate biological testing.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. mtoz-biolabs.com By passing the compound through a column packed with a stationary phase, impurities can be separated and detected. mtoz-biolabs.com The purity is often determined by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram. birchbiotech.com

When dealing with chiral derivatives of this compound, which may exist as enantiomers (non-superimposable mirror images), specialized HPLC techniques are required. up.pt Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. sigmaaldrich.comchromatographyonline.com The use of a cellulose-based chiral column, for instance, has been effective in confirming the enantiomeric purity of synthesized chiral derivatives of this compound. up.pt This is crucial as different enantiomers of a molecule can exhibit distinct biological activities. up.pt

In Vitro Cell-Based Assay Methodologies for Biological Activity Screening

In vitro cell-based assays are a cornerstone of early-stage drug discovery, providing a means to screen compounds for biological activity in a controlled laboratory setting. These assays utilize cultured cells to investigate the effects of a compound on specific cellular processes. For this compound, a variety of cell-based assays can be employed to explore its potential therapeutic properties.

These assays are advantageous because they can be conducted more rapidly and economically than studies on whole plants. lbl.gov They can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and the activity of specific enzymes or signaling pathways. semanticscholar.org For instance, to assess the potential anti-cancer effects of this compound, cell lines derived from different types of tumors could be used. nih.gov The compound's impact on cell growth and survival would then be quantified. Similarly, to investigate its anti-inflammatory properties, cell-based assays that measure the production of inflammatory mediators could be utilized. nih.gov

In Vivo Animal Model Implementation for Efficacy and Safety Assessments

Following promising in vitro results, the evaluation of this compound's efficacy and safety must progress to in vivo animal models. aurigon.com These studies are critical for understanding how the compound behaves in a complex living organism and are a prerequisite for any potential human clinical trials. mdpi.com

Computational and In Silico Modeling Approaches in Drug Discovery

In recent years, computational and in silico modeling have become integral to the drug discovery process, offering a way to accelerate research and reduce costs. nih.govglobalresearchonline.net These approaches use computer simulations to predict the properties and behavior of molecules, helping to guide experimental work.

Pharmacokinetic Profiling and In Vivo Stability Assessments

Pharmacokinetic (PK) profiling is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). scielo.br A significant number of drug candidates fail in preclinical trials due to poor pharmacokinetic profiles. ugm.ac.id Therefore, assessing the PK properties of this compound is a critical step in evaluating its potential as a therapeutic agent. This analysis can be performed using both in vitro and in vivo methods, as well as in silico computational predictions. scielo.br

Computational tools, such as the pkCSM server, can predict the ADME properties of small molecules based on their chemical structure, providing early insights into their drug-likeness. ugm.ac.id These predictions guide further experimental work, which includes in vitro assays to measure parameters like cell permeability (e.g., using Caco-2 cells) and metabolic stability in liver microsomes. nih.gov Subsequent in vivo studies in animal models, typically rats, involve administering the compound and measuring its concentration in plasma over time to determine key PK parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). frontiersin.orgfrontiersin.org

In vivo stability is a crucial aspect of the pharmacokinetic profile, as degradation of the compound in the body can alter its efficacy and safety. nih.gov The environment in the human body can significantly differ from formulation matrices, potentially impacting the stability of the compound. nih.gov Assessing the stability of this compound involves evaluating its susceptibility to metabolic enzymes and chemical degradation under physiological conditions. nih.govnih.gov

Table 2: Predicted Pharmacokinetic Profile for this compound Based on typical in silico prediction models for flavonoids.

| Pharmacokinetic Parameter | Predicted Value/Classification | Methodology |

|---|---|---|

| Water Solubility (logS) | -3.5 to -4.5 | In silico prediction (e.g., ALOGPS) |

| Caco-2 Permeability (log Papp) | >0.9 | In silico prediction (e.g., pkCSM) ugm.ac.id |

| Human Intestinal Absorption (%) | >80% | In silico prediction (e.g., pkCSM) ugm.ac.id |

| CYP2D6 Inhibitor | Yes | In silico prediction (e.g., pkCSM) ugm.ac.id |

| Total Clearance (log ml/min/kg) | 0.1 to 0.5 | In silico prediction (e.g., pkCSM) ugm.ac.id |

Integrated Omics-Based Approaches in Flavonoid Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In the context of this compound research, metabolomics aims to identify and quantify the changes in the metabolite profile of a biological system in response to the compound. This approach provides a functional readout of the cellular state and can help delineate the metabolic pathways affected by this compound. nih.gov

The methodology typically employs mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.gov Untargeted metabolomics measures a broad range of metabolites to generate hypotheses about the compound's mechanism of action. nih.gov For example, a study on Medicago truncatula cells used LC-MS to analyze the metabolome after elicitation, revealing dynamic changes in the isoflavonoid (B1168493) pathway and identifying novel methylated isoflavones. nih.gov A similar approach could map the metabolic fate of this compound or identify endogenous pathways it perturbs, such as those involving related flavonoids like formononetin (B1673546) or biochanin-A. nih.gov

Table 3: Hypothetical Metabolite Changes in Response to this compound Treatment This table illustrates potential findings from a metabolomics study.

| Metabolite | Fold Change (Treated vs. Control) | P-value | Associated Pathway |

|---|---|---|---|

| Luteolin (B72000) | -1.8 | <0.05 | Flavonoid Biosynthesis |

| Chrysoeriol (B190785) | -2.5 | <0.01 | Flavonoid Biosynthesis |

| Formononetin | +1.5 | <0.05 | Isoflavonoid Biosynthesis nih.gov |

| Medicarpin | +2.1 | <0.01 | Phytoalexin Biosynthesis nih.gov |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of the genes that are actively being expressed at a given moment. wikipedia.org Gene expression profiling using techniques like RNA-sequencing (RNA-Seq) is used to understand the molecular mechanisms underlying a cell's response to a compound like this compound. maxapress.comnih.gov This powerful methodology allows for a global view of cellular function by measuring the activity of thousands of genes simultaneously. wikipedia.org

The workflow for a transcriptomics study includes exposing cells or tissues to this compound, extracting RNA, and then sequencing it. nih.gov The sequence reads are mapped to a reference genome to quantify the expression level of each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). maxapress.comnih.gov Statistical analysis identifies differentially expressed genes (DEGs) between treated and control groups. nih.gov These DEGs are then subjected to functional enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and signaling pathways that are significantly altered. maxapress.comnih.gov

Table 4: Representative Differentially Expressed Genes (DEGs) upon this compound Treatment This table is a hypothetical representation of potential transcriptomics results.

| Gene ID | Gene Name | log2(Fold Change) | P-value | Associated Pathway (KEGG) |

|---|---|---|---|---|

| ENSG00000105650 | MAPK1 (ERK2) | -1.58 | 0.002 | MAPK signaling pathway |

| ENSG00000171862 | MAP2K1 (MEK1) | -1.75 | 0.001 | MAPK signaling pathway |

| ENSG00000136939 | PTGS2 (COX-2) | -2.10 | <0.001 | Arachidonic acid metabolism |

| ENSG00000171791 | BCL2 | -1.95 | <0.001 | Apoptosis |

| ENSG00000119925 | FOS | +2.30 | <0.001 | MAPK signaling pathway |

Q & A

Q. How can researchers reliably identify and characterize 4'-methylchrysoeriol in plant extracts?

Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:

- HPLC-DAD/UV with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate and quantify the compound .

- LC-MS/MS in negative ion mode for molecular ion confirmation (expected m/z: 314.3 [M-H]⁻) .

- NMR (¹H and ¹³C) to confirm the methyl substitution at the 4' position of the flavone backbone .

- Compare retention times and spectral data with authenticated standards (CAS: 21392-57-4) .

Q. What are the primary challenges in isolating this compound from natural sources?

Methodological Answer:

- Solvent selection : Use ethanol-water mixtures (70–80% ethanol) for extraction, followed by liquid-liquid partitioning with ethyl acetate to enrich flavonoids .

- Matrix interference : Employ size-exclusion chromatography to remove polysaccharides or tannins that co-elute with the target compound .

- Purity validation : Confirm purity (>95%) via HPLC peak integration and mass spectrometry .

Q. How should researchers design initial bioactivity screening experiments for this compound?

Methodological Answer:

- Use in vitro assays (e.g., DPPH radical scavenging for antioxidant activity or LPS-induced macrophages for anti-inflammatory testing) with positive controls (e.g., quercetin) .

- Apply dose-response curves (1–100 µM) to determine IC₅₀ values, ensuring triplicate runs to assess reproducibility .

- Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out false positives from cell death .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically addressed?

Methodological Answer:

- Conduct meta-analysis of published data, focusing on variables like assay type (e.g., cell-free vs. cell-based), solvent used (DMSO vs. ethanol), and cell line specificity .

- Perform sensitivity testing under varying oxygen levels or serum concentrations to identify confounding factors .

- Validate findings using orthogonal methods (e.g., siRNA knockdown of target pathways to confirm mechanistic roles) .

Q. What experimental strategies are recommended for elucidating the molecular targets of this compound?

Methodological Answer:

- Use affinity chromatography with this compound-conjugated beads to pull down binding proteins from cell lysates .

- Apply molecular docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or transcription factors, followed by surface plasmon resonance (SPR) for binding affinity validation .

- Employ CRISPR-Cas9 knockout models to assess phenotypic changes in target-deficient cells .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Use radiolabeled ¹⁴C-4'-methylchrysoeriol to track absorption/distribution in rodent models .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

- Analyze metabolites via UHPLC-QTOF-MS in plasma and urine to identify phase I/II modifications .

Guidelines for Reproducibility

- Follow Beilstein Journal of Organic Chemistry standards: Provide detailed experimental protocols, including instrument calibration and raw data in supplementary files .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .

- Disclose all solvent suppliers, storage conditions, and batch numbers to address variability .

Retrosynthesis Analysis